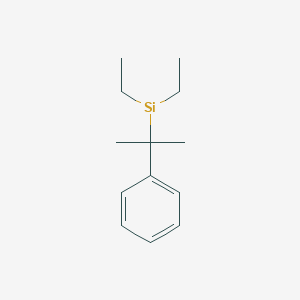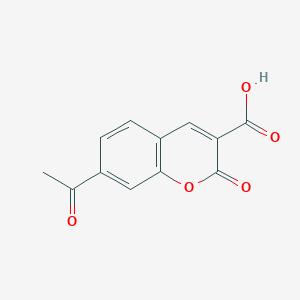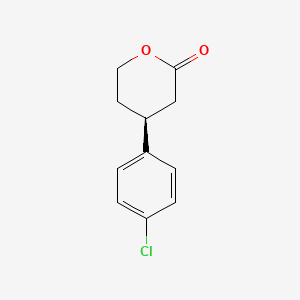
Phosphoramidohydrazidic chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoramidohydrazidic chloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique properties and potential applications. This compound is characterized by the presence of phosphorus, nitrogen, and chlorine atoms, which contribute to its reactivity and versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphoramidohydrazidic chloride typically involves the reaction of phosphoramidic acid with hydrazine in the presence of a chlorinating agent. One common method includes the use of thionyl chloride (SOCl₂) as the chlorinating agent. The reaction is carried out under controlled conditions, often at low temperatures, to ensure the stability of the intermediate products and to achieve a high yield of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to optimize the reaction conditions and improve the efficiency of the synthesis. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent quality and high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphoramidohydrazidic chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphoramidohydrazidic oxide derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding hydrazine derivatives.
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as amines or alcohols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like ammonia (NH₃) or primary amines (RNH₂).
Major Products
The major products formed from these reactions include phosphoramidohydrazidic oxide derivatives, hydrazine derivatives, and various substituted phosphoramidohydrazidic compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Phosphoramidohydrazidic chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: This compound is studied for its potential role in biochemical pathways and as a tool for probing enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs targeting specific molecular pathways.
Industry: this compound is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Wirkmechanismus
The mechanism by which phosphoramidohydrazidic chloride exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. These interactions can modulate biochemical pathways and influence cellular processes, making this compound a valuable tool in both basic and applied research.
Vergleich Mit ähnlichen Verbindungen
Phosphoramidohydrazidic chloride can be compared with other similar compounds, such as:
Phosphoramidic acid: Lacks the chlorine atom and has different reactivity and applications.
Hydrazine derivatives: Share the hydrazine moiety but differ in their overall structure and chemical properties.
Chlorophosphazenes: Contain phosphorus and chlorine atoms but have a different arrangement of atoms and bonding patterns.
The uniqueness of this compound lies in its specific combination of phosphorus, nitrogen, and chlorine atoms, which confer distinct reactivity and versatility in chemical reactions, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
220518-91-2 |
|---|---|
Molekularformel |
ClH5N3OP |
Molekulargewicht |
129.49 g/mol |
InChI |
InChI=1S/ClH5N3OP/c1-6(3,5)4-2/h2H2,(H3,3,4,5) |
InChI-Schlüssel |
XMXZOEFZDAYLOL-UHFFFAOYSA-N |
Kanonische SMILES |
NNP(=O)(N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


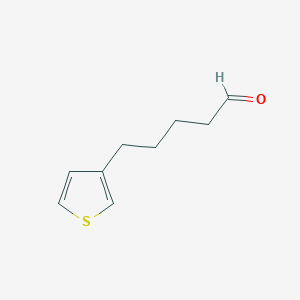
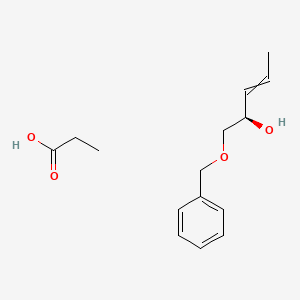
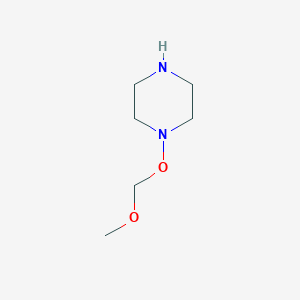


![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-(4-fluorophenyl)propanamide](/img/structure/B15164468.png)
![9-Decyl-9-borabicyclo[3.3.1]nonane](/img/structure/B15164476.png)
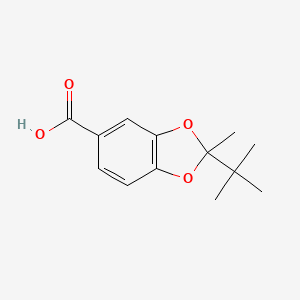

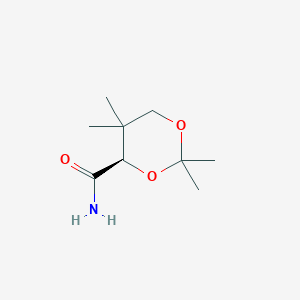
![3,4,5,8,9,9a-Hexahydro-7H-imidazo[4,5-g]indolizin-7-one](/img/structure/B15164510.png)
